tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate, also known as (3R,5S)-CDHH, is a chiral compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals, notably the lipid-lowering drug rosuvastatin. Its unique stereochemistry and functional groups make it an important target for synthetic and biocatalytic processes. This compound is classified under pharmaceutical chemicals due to its significance in drug synthesis.
The compound is primarily sourced from biocatalytic processes involving carbonyl reductases, which facilitate its synthesis from simpler precursors. It falls under the category of chiral intermediates in organic synthesis, particularly in the pharmaceutical industry, where it plays a role in producing active pharmaceutical ingredients (APIs) with specific stereochemical configurations.
The synthesis of tert-butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate can be achieved through various methods:
The molecular structure of tert-butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate features:
Key structural data include:
tert-Butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate undergoes several chemical reactions:
These reactions are characterized by their specificity towards chiral centers, making them suitable for producing enantiomerically pure compounds.
The mechanism of action for tert-butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate primarily revolves around its role as an intermediate in biosynthetic pathways for pharmaceuticals. It functions through:
Data indicates that the asymmetric synthesis using carbonyl reductases provides high enantioselectivity (>99% e.e.) and yield (up to 98%) due to the precise control over reaction conditions .
Key physical and chemical properties include:
Relevant analyses reveal that the compound maintains high purity (>99%) when synthesized via optimized biocatalytic methods .
tert-Butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate finds applications primarily in:
The compound's significance in medicinal chemistry underscores its potential for further research into more efficient synthetic routes and applications within pharmaceuticals .
tert-Butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate (CAS: 404958-68-5) is a chiral molecule with the molecular formula C₁₀H₁₉ClO₄ and a molecular weight of 238.71 g/mol. Its IUPAC name specifies the critical (3S,4R) stereochemistry, denoting an S-configuration at carbon 3 and an R-configuration at carbon 4 (often alternatively referred to as the 5-position in some naming conventions, leading to designations like (3S,5R) in literature) [3] [6] [9]. This compound features:
The stereochemistry at C3 and C4/C5 is paramount. These chiral centers define the molecule's three-dimensional shape, dictating its interaction with biological targets like HMG-CoA reductase and its suitability as a precursor in synthesizing specific statin enantiomers. The (3S,4R) configuration is diastereomerically distinct from other isomers like (3R,5S) (CAS: 154026-93-4) or (3S,5S) (CAS: 325471-28-1), each possessing unique physical, chemical, and biological properties [3] [6] [7]. This specificity necessitates precise synthetic methods to avoid undesired isomers that could compromise downstream pharmaceutical efficacy.
Table 1: Key Structural Identifiers of tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate
Property | Value | Source/Reference |
---|---|---|
CAS Number | 404958-68-5 | [3] |
Molecular Formula | C₁₀H₁₉ClO₄ | [3] [6] |
Molecular Weight | 238.71 g/mol | [6] [9] |
IUPAC Name | tert-Butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate | [3] |
Alternative Names | (3S,5R)-6-Chloro-3,5-dihydroxyhexanoic Acid 1,1-Dimethylethyl Ester | [3] |
Critical Stereocenters | C3 (S), C4/C5 (R) | [3] [6] [9] |
Key Functional Groups | tert-Butyl ester, 2° Alcohol (x2), Chloromethyl | [6] [9] |
This compound serves as a crucial chiral building block in synthesizing the side chain of blockbuster statin medications, notably rosuvastatin (Crestor) [3] [5] [10]. Its structural attributes – the precisely configured diol system and the reactive chloromethyl group – make it ideally suited for constructing the pharmacophoric 3,5-dihydroxyheptanoic acid segment characteristic of synthetic statins.
Two primary synthetic strategies utilize this intermediate:1. Biocatalytic Reduction: The predominant industrial route involves the stereoselective enzymatic reduction of a precursor ketone, tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate (CAS: 154026-92-3), specifically at the C3 carbonyl. Engineered carbonyl reductases (e.g., from Rhodosporidium toruloides, Klebsiella oxytoca) or alcohol dehydrogenases (ADHs), often coupled with cofactor regeneration systems (e.g., glucose dehydrogenase/GDH), achieve high-yielding, stereospecific reduction to the desired (3S,4R) diol. Optimizations include:* Solvent Engineering: Using co-solvents (e.g., 10% Tween-80) or biphasic systems (e.g., water/octanol) to overcome substrate solubility limitations and toxicity, significantly boosting substrate concentration (>1 M) and yield (>98%) .* Directed Evolution: Protein engineering enhances enzyme activity, stability, and stereoselectivity (>99% diastereomeric excess) under process conditions [8].2. Chemoenzymatic Protection/Condensation: Chemical routes often involve synthesizing the diol system followed by protection. The (3S,4R) diol can undergo selective acetonide protection of its 1,3-diol moiety using acetone and an acid catalyst (e.g., p-toluenesulfonic acid) to form tert-butyl (4R,6S)-6-(chloromethyl)-2,2-dimethyl-1,3-dioxane-4-carboxylate. This protected intermediate readily undergoes nucleophilic displacement of chlorine (e.g., with acetate) to introduce functionalities needed for final coupling to the statin heterocyclic core [5].
Table 2: Biocatalytic Synthesis Performance for tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate
Biocatalyst System | Substrate Conc. | Yield (%) | de/ee (%) | Key Enhancement | Ref. |
---|---|---|---|---|---|
Rhodosporidium toruloides RtSCR9 mutant (R9M) + GDH | 1 M (S)-CHOH* | 98.9 | >99 ee | 10% Tween-80 co-solvent | |
Rhodosporidium toruloides RtSCR9 mutant (R9M) + GDH | 1 M (S)-CHOH* | 98 | >99 ee | 20% Octanol biphasic system | |
Klebsiella oxytoca KleADH whole cells | Not specified | 99 | >99 de | Genome mining, NADPH recycling | [8] |
Candida magnoliae carbonyl reductase + GDH | 200 g/L (~0.85 M) | 97.2 | 98.6 de | Recombinant co-expression | |
Saccharomyces cerevisiae engineered ketoreductase | Not specified | 99.8 | 99.2 de | Enzyme engineering |
(S)-CHOH = tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate
The profound pharmacological significance of tert-butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate stems exclusively from its role as the direct precursor to the bioactive dihydroxy acid side chain integral to synthetic statins like rosuvastatin [3] [10]. This side chain mimics the natural substrate, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA), but acts as a potent, competitive inhibitor of the enzyme HMG-CoA reductase (HMGCR) [8] [10].
The synthesis of tert-butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate with high diastereomeric purity is therefore not merely a chemical challenge but a fundamental prerequisite for ensuring the efficacy and safety of the resulting statin drug. Impurities in the stereochemistry of this intermediate directly translate to reduced pharmacological activity or undesired side effects in the final Active Pharmaceutical Ingredient (API) [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: